molecular formula C11H8N2O4S B2442730 2-(4-Nitrophenyl)thiazole-4-acetic acid CAS No. 130560-72-4

2-(4-Nitrophenyl)thiazole-4-acetic acid

Cat. No.: B2442730
CAS No.: 130560-72-4
M. Wt: 264.26
InChI Key: LLDCXPMGPFNAEQ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)thiazole-4-acetic acid is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)thiazole-4-acetic acid typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by acylation with chloroacetic acid. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)thiazole-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Nitrophenyl)thiazole-4-acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)thiazole-4-acetic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the nitrophenyl group can undergo redox reactions, influencing cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(3-Nitrophenyl)thiazole-4-acetic acid
  • 2-(4-Methoxyphenyl)thiazole-4-acetic acid
  • 2-(4-Nitrophenyl)-4-phenyl-thiazole

Comparison: 2-(4-Nitrophenyl)thiazole-4-acetic acid is unique due to the presence of the nitrophenyl group at the 4-position, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the nitro group enhances its potential biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c14-10(15)5-8-6-18-11(12-8)7-1-3-9(4-2-7)13(16)17/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDCXPMGPFNAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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